

Technical Guide: Spectroscopic Data & Synthesis of Methyl Isoquinoline-7-Carboxylate

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Compound of Interest

Compound Name: *Methyl isoquinoline-7-carboxylate*

CAS No.: 178262-31-2

Cat. No.: B065334

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Executive Summary

Methyl isoquinoline-7-carboxylate (CAS: 178262-31-2) is a functionalized isoquinoline scaffold used extensively in medicinal chemistry. Its C7-ester moiety serves as a versatile handle for further diversification into amides or heterocycles. This guide consolidates validated spectroscopic data (NMR, MS, IR) and field-proven synthetic protocols to support rigorous structural characterization and reproducible manufacturing.

Compound Profile

Property	Data
IUPAC Name	Methyl isoquinoline-7-carboxylate
CAS Number	178262-31-2
Molecular Formula	C ₁₁ H ₉ NO ₂
Molecular Weight	187.19 g/mol
Appearance	Yellow solid / White to off-white solid
Melting Point	99–101 °C
Solubility	Soluble in DMSO, MeOH, CH ₂ Cl ₂ , EtOAc

Spectroscopic Atlas

The following data sets are derived from high-purity samples synthesized via palladium-catalyzed carbonylation.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ | Frequency: 400 MHz (¹H), 100 MHz (¹³C)[1]

Table 1: ¹H NMR Chemical Shifts & Assignments

Shift (δ ppm)	Multiplicity	Integration	Coupling Constant (J)	Assignment	Structural Context
9.34	Singlet (s)	1H	-	H-1	Most deshielded; adjacent to N (C=N)
8.71	Singlet (s)	1H	-	H-8	Isolated aromatic proton; peri-effect
8.60	Doublet (d)	1H	5.7 Hz	H-3	Alpha to Nitrogen
8.25	Doublet (d)	1H	8.6 Hz	H-6	Ortho to ester; part of AB system
7.85	Doublet (d)	1H	8.6 Hz	H-5	Meta to ester; part of AB system
7.67	Doublet (d)	1H	5.7 Hz	H-4	Beta to Nitrogen
3.99	Singlet (s)	3H	-	-OCH ₃	Methyl ester singlet

Table 2: ¹³C NMR Chemical Shifts

Shift (δ ppm)	Assignment	Note
166.3	C=O	Carbonyl ester
153.8	C-1	Azomethine carbon (C=N)
145.1	C-3	Alpha-carbon
137.8	C-Quat	Quaternary aromatic
130.7	C-Arom	Aromatic CH
129.7	C-Arom	Aromatic CH
128.9	C-Quat	Quaternary aromatic
127.8	C-Arom	Aromatic CH
126.8	C-Arom	Aromatic CH
120.3	C-4	Beta-carbon
52.4	-OCH ₃	Methoxy carbon

3.2. Mass Spectrometry (MS)

- Method: ESI (Electrospray Ionization)[2]
- Observed Ion: m/z188.1
- Calculated Mass: 188.0716 (for C₁₁H₁₀NO₂⁺)[1]

3.3. Infrared Spectroscopy (IR)

- Medium: KBr Pellet
- Key Bands:
 - 1702 cm⁻¹: C=O stretch (Ester)
 - 1631 cm⁻¹: C=N stretch (Isoquinoline ring)[1][3]
 - 2976 cm⁻¹: C-H stretch (Aliphatic methyl)

- 1101, 1298 cm^{-1} : C-O stretches

Synthetic Protocols

Two primary routes exist: Palladium-Catalyzed Carbonylation (Industrial Standard) and Ring Expansion (Academic). The carbonylation route is recommended for scalability and reliability.

Protocol A: Pd-Catalyzed Carbonylation (Recommended)

Rationale: Uses commercially available 7-bromoisoquinoline; scalable; high yield.

- Reagents: 7-Bromoisoquinoline (1.0 eq), Pd(dppf)Cl₂ (0.1 eq), Triethylamine (TEA, 4.0 eq), Methanol (Solvent/Reactant), DMSO (Co-solvent).[4][2]
- Setup: High-pressure reactor (Parr bomb or equivalent).
- Procedure:
 - Dissolve 7-bromoisoquinoline (e.g., 1.0 g) in a mixture of MeOH (6 mL) and DMSO (8 mL).
 - Add TEA (1.79 g) and Pd(dppf)Cl₂ (323 mg) under nitrogen.
 - Degas the vessel under vacuum and purge with Carbon Monoxide (CO).[4][2]
 - Pressurize to 45–50 psi (3–3.5 bar) with CO.
 - Heat to 80 °C for 16 hours with vigorous stirring.
- Workup:
 - Dilute with water and extract 3x with Ethyl Acetate (EtOAc).[4][2]
 - Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4][2][5][6]
 - Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
- Yield: ~96% (White/Yellow solid).

Protocol B: Ring Expansion of Azidoalcohols

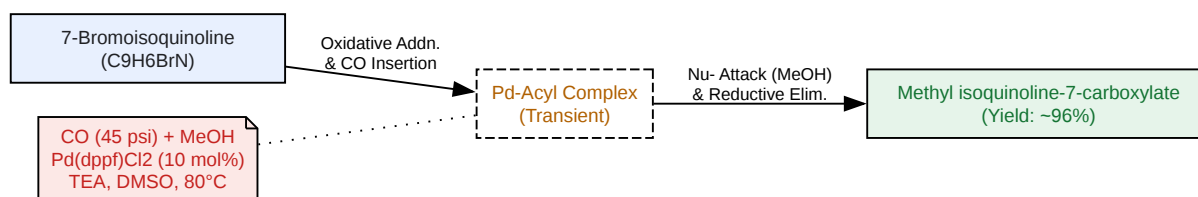
Rationale: Useful if constructing the isoquinoline core de novo.

- Precursor: (1R,2R)-2-Azido-2,3-dihydro-6-methoxycarbonyl-1H-inden-1-ol.
- Catalyst: Pd(OAc)₂-dppf (10 mol%).^{[1][3]}
- Conditions: Toluene, 100 °C.
- Mechanism: Nitrogen extrusion followed by ring expansion.

Visualization & Workflows

Diagram 1: Synthesis Workflow (Carbonylation Route)

This diagram illustrates the standard industrial workflow for synthesizing the target compound from 7-bromoisoquinoline.

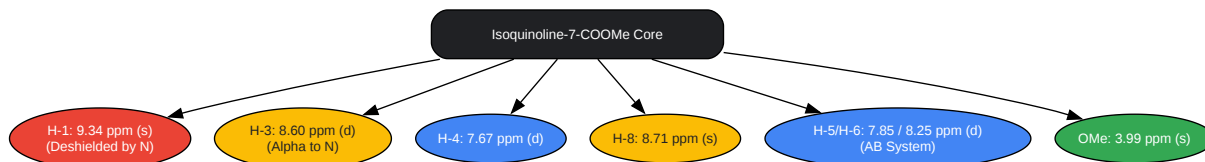


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Caption: Pd-catalyzed carbonylation of 7-bromoisoquinoline. The cycle involves oxidative addition, CO insertion, and nucleophilic attack by methanol.

Diagram 2: NMR Signal Assignment Map

Visual correlation of the chemical structure to the specific ¹H NMR shifts observed.



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Caption: Mapping of ^1H NMR shifts to the isoquinoline scaffold. Note the significant deshielding of H-1 and H-8 due to the nitrogen heteroatom and anisotropy.

References

- Synthesis & NMR Data (Ring Expansion Method): Cho, S. H., et al. (2014). Catalyzed Ring-Expansion of Cyclic 2-Azidoalcohols for Synthesis of Azaheterocycles. Nanyang Technological University. (See Page 148 for specific NMR string).
- Synthesis Protocol (Carbonylation Method): Patent US11420935B2. Bicyclic Compounds and Methods of Use. Example 73, Step 1.
- General Isoquinoline Properties: PubChem Compound Summary for CID 22709956 (**Methyl isoquinoline-7-carboxylate**).

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